molecular formula C30H35N3O B116052 N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea CAS No. 145131-30-2

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea

Katalognummer B116052
CAS-Nummer: 145131-30-2
Molekulargewicht: 453.6 g/mol
InChI-Schlüssel: KNMAZRDMDMZVNX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea, also known as BAY 43-9006, is a small molecule kinase inhibitor that has been extensively studied for its potential therapeutic applications. This compound was initially developed as an anti-cancer agent, but its mechanism of action has also been investigated in other disease areas.

Wirkmechanismus

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 exerts its anti-cancer effects through several mechanisms. By inhibiting RAF kinase, it can block the MAPK/ERK signaling pathway, which is critical for cell proliferation and survival. Inhibition of VEGFR and PDGFR can also lead to decreased angiogenesis and tumor growth. Additionally, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 has been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer effects, it has also been investigated for its potential in treating other diseases, such as rheumatoid arthritis and psoriasis. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6, and to decrease the proliferation of synovial fibroblasts, which are involved in the pathogenesis of rheumatoid arthritis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 is its specificity for certain kinases, which allows for targeted inhibition of these pathways. However, one limitation is its potential for off-target effects, which can lead to unwanted side effects. Additionally, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 has a short half-life, which can make it difficult to maintain therapeutic levels in vivo.

Zukünftige Richtungen

There are several future directions for research on N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006. One area of interest is its potential in combination therapy with other anti-cancer agents. It has been shown to enhance the effects of chemotherapy and radiation therapy in preclinical models. Additionally, further investigation is needed to determine its potential in other disease areas, such as rheumatoid arthritis and psoriasis. Finally, the development of more potent and selective kinase inhibitors based on the structure of N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 is an area of ongoing research.

Synthesemethoden

The synthesis method for N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 involves several steps, including the reaction of 2,6-diisopropylphenylisocyanate with 2-(1-methyl-1H-indol-3-yl)-2-phenylethylamine to form the intermediate N-(2,6-bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea. This intermediate is then treated with trifluoroacetic acid to yield the final product, N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006.

Wissenschaftliche Forschungsanwendungen

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit several kinases, including RAF kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR). Inhibition of these kinases can lead to decreased tumor growth and angiogenesis, making N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea 43-9006 a promising anti-cancer agent.

Eigenschaften

CAS-Nummer

145131-30-2

Produktname

N-(2,6-Bis(1-methylethyl)phenyl)-N'-(2-(1-methyl-1H-indol-3-yl)-2-phenylethyl)urea

Molekularformel

C30H35N3O

Molekulargewicht

453.6 g/mol

IUPAC-Name

1-[2,6-di(propan-2-yl)phenyl]-3-[2-(1-methylindol-3-yl)-2-phenylethyl]urea

InChI

InChI=1S/C30H35N3O/c1-20(2)23-15-11-16-24(21(3)4)29(23)32-30(34)31-18-26(22-12-7-6-8-13-22)27-19-33(5)28-17-10-9-14-25(27)28/h6-17,19-21,26H,18H2,1-5H3,(H2,31,32,34)

InChI-Schlüssel

KNMAZRDMDMZVNX-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(C2=CC=CC=C2)C3=CN(C4=CC=CC=C43)C

Kanonische SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC(C2=CC=CC=C2)C3=CN(C4=CC=CC=C43)C

Synonyme

3-(2,6-dipropan-2-ylphenyl)-1-[2-(1-methylindol-3-yl)-2-phenyl-ethyl]u rea

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.